![molecular formula C15H24O3 B1253075 6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol](/img/structure/B1253075.png)
6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apotrichodiol belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Apotrichodiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, apotrichodiol is primarily located in the cytoplasm.
Scientific Research Applications
Chemical Structure and Conformation
6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo compound exhibits unique structural properties valuable in scientific research. Studies have detailed various polycyclic compounds derived from Diels-Alder reactions, noting the presence of hetero-oxygen-containing five-membered rings and six-membered rings in different conformations. These structural features have implications for molecular interactions and stability, making them of interest in materials science and chemistry research (Zukerman-Schpector et al., 2001).
Synthesis and Characterization
The synthesis of tricyclo compounds, including those similar to the 6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo compound, has been a subject of extensive research. Studies have explored various synthesis methods, including rearrangements and cycloaddition reactions. These methods are crucial in understanding the compound's reactivity and potential applications in synthetic organic chemistry (Leiren et al., 2017), (Bosworth & Magnus, 1972).
Molecular Mechanics and Conformational Analysis
Research on structurally similar compounds has provided insights into the strain and energetics of novel substituted cage compounds. The conformation of the rings in these molecules, their puckering, and the associated strain energy have implications for the compound's chemical reactivity and potential applications in developing new materials or chemical reactions (Watson et al., 1989).
Photochemical Reactions
The compound's analogs have been studied for their behavior under photochemical conditions. Such studies are significant for understanding the compound's stability and reactivity under different environmental conditions, which can be relevant in fields like photochemistry and material sciences (Sharma et al., 2012).
Applications in Organic Synthesis
The compound and its derivatives have potential applications in organic synthesis. For instance, studies have explored cycloaddition reactions involving similar compounds, highlighting their utility in synthesizing complex organic molecules. This is particularly relevant for the development of new pharmaceuticals and organic materials (Oh et al., 2003).
Crystallography and Material Properties
Crystallographic studies of similar compounds have provided insights into their molecular structure and material properties. Such research is crucial for applications in materials science, where understanding the molecular arrangement can inform the design of new materials with desired properties (Hebda et al., 1991).
properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
3a-(hydroxymethyl)-6,8a,8b-trimethyl-1,2,3,4a,7,8-hexahydrocyclopenta[b][1]benzofuran-2-ol |
InChI |
InChI=1S/C15H24O3/c1-10-4-5-13(2)12(6-10)18-15(9-16)8-11(17)7-14(13,15)3/h6,11-12,16-17H,4-5,7-9H2,1-3H3 |
InChI Key |
LRGJZQCUGTZKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1)(C3(CC(CC3(O2)CO)O)C)C |
synonyms |
3 alpha,13-dihydroxy-apotrichothec-9-ene apotrichodiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



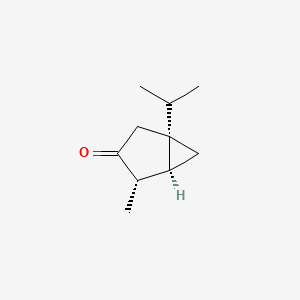

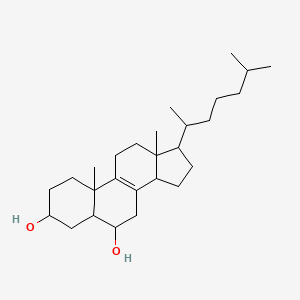
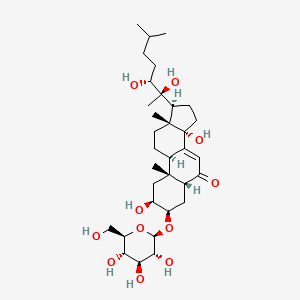
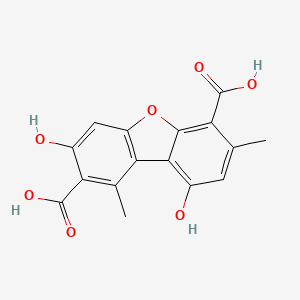
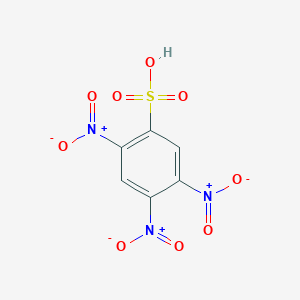
![(4R,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1253003.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol](/img/structure/B1253005.png)


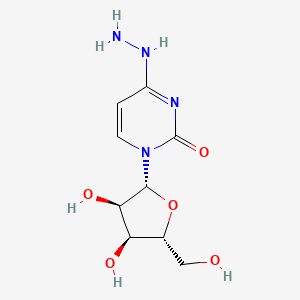
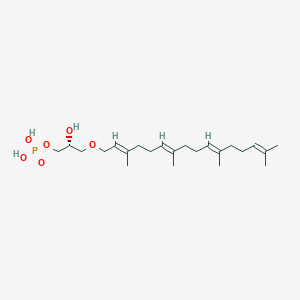
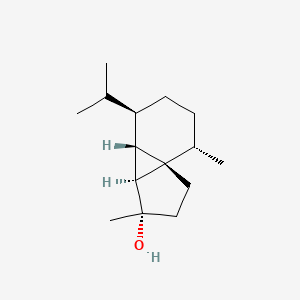
![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1253014.png)